molecular formula C19H16ClN3O4S2 B2576462 N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-07-1

N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2576462
CAS No.: 866866-07-1
M. Wt: 449.92
InChI Key: RLGBVEHSKYRDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a tosyl group, and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tosyl Group: The tosylation of the dihydropyrimidinone can be carried out using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where the chlorophenyl group is introduced using a suitable chlorophenyl halide.

    Formation of the Thioacetamide Linkage: The final step could involve the reaction of the intermediate with a thioacetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl or tosyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, such compounds may find applications in the development of new materials, including polymers and coatings, due to their chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((6-oxo-5-methyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(2-chlorophenyl)-2-((6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the tosyl group, which can impart specific chemical properties such as increased stability and reactivity. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-12-6-8-13(9-7-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGBVEHSKYRDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.